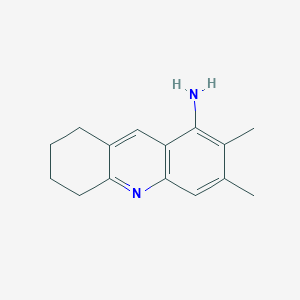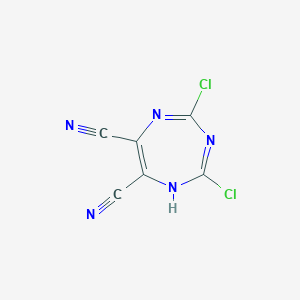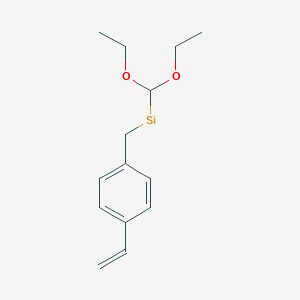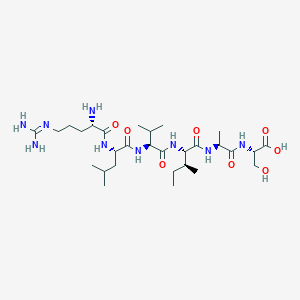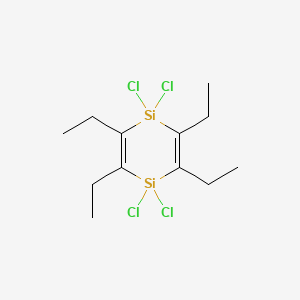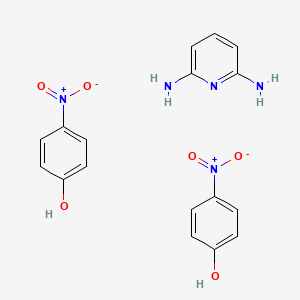
2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester is a complex organic compound with a unique structure that includes multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester typically involves multi-step organic reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler molecules with fewer oxygen atoms .
Scientific Research Applications
2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,10-Tetraoxaundecanoic acid, 9-oxo-, methyl ester
- 2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, ethyl ester
Uniqueness
2,8,10-Trioxa-5-azaoctadecanoic acid, 5-methyl-9-oxo-, octyl ester is unique due to its specific ester group and the presence of multiple oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
824937-41-9 |
|---|---|
Molecular Formula |
C23H45NO6 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[methyl(2-octoxycarbonyloxyethyl)amino]ethyl octyl carbonate |
InChI |
InChI=1S/C23H45NO6/c1-4-6-8-10-12-14-18-27-22(25)29-20-16-24(3)17-21-30-23(26)28-19-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI Key |
OYCMARLODNNDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OCCN(C)CCOC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



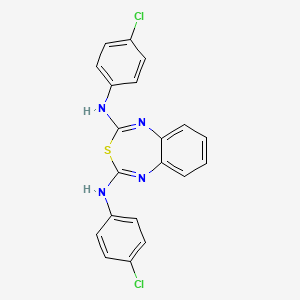
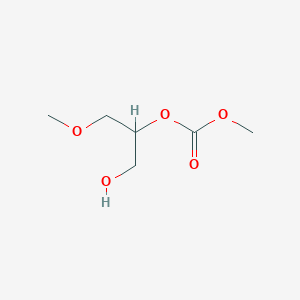
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
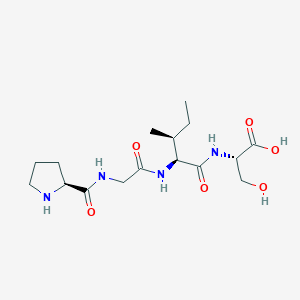
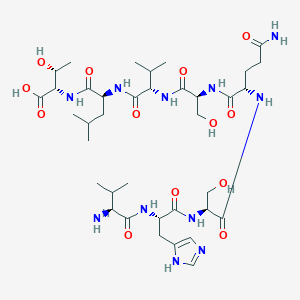
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
